molecular formula C19H12N2O3S B5716334 (2E)-2-(4-nitrophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile

(2E)-2-(4-nitrophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile

Cat. No.: B5716334
M. Wt: 348.4 g/mol
InChI Key: XSMWPGCDTSGSKR-QINSGFPZSA-N
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Description

(2E)-2-(4-nitrophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile is an organic compound that features a complex structure with a nitrophenyl group, a phenylsulfanyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(4-nitrophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the phenylsulfanyl group: This step often involves the use of thiophenol and a suitable catalyst to attach the phenylsulfanyl group to the furan ring.

    Nitration of the phenyl ring: The nitrophenyl group is introduced via nitration reactions using nitric acid and sulfuric acid.

    Formation of the enenitrile group: This final step involves the condensation of the intermediate compounds to form the enenitrile group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(4-nitrophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-2-(4-nitrophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (2E)-2-(4-nitrophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylsulfanyl group can interact with thiol-containing enzymes or proteins. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-(4-nitrophenyl)-3-[5-(phenylsulfanyl)furan-2-yl]prop-2-enenitrile: can be compared with other nitrophenyl and phenylsulfanyl derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(E)-2-(4-nitrophenyl)-3-(5-phenylsulfanylfuran-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O3S/c20-13-15(14-6-8-16(9-7-14)21(22)23)12-17-10-11-19(24-17)25-18-4-2-1-3-5-18/h1-12H/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMWPGCDTSGSKR-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SC2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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